2,6-Bis(benzoyloxy)phenyl benzoate

説明

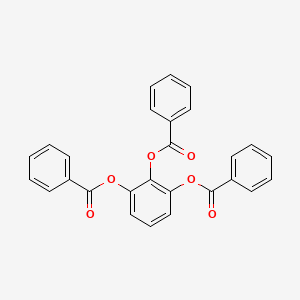

2,6-Bis(benzoyloxy)phenyl benzoate is a useful research compound. Its molecular formula is C27H18O6 and its molecular weight is 438.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Structure and Synthesis

2,6-Bis(benzoyloxy)phenyl benzoate has a molecular formula of and a molecular weight of 438.4 g/mol. The compound features a biphenyl structure with two benzoyloxy groups at the 2 and 6 positions of the phenyl ring, along with a benzoate moiety. This configuration enhances its solubility and potential interactions with biological systems.

The synthesis typically involves several steps, including acylation reactions where benzoyl chloride reacts with phenolic compounds under specific conditions to form the desired ester.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate potent activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

This data suggests that derivatives of this compound may serve as promising candidates for further development in anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, compounds related to this compound have shown antimicrobial properties against various bacterial and fungal strains. A study evaluated the minimum inhibitory concentrations (MICs) of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain compounds exhibited MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

Table 2: Antimicrobial Activity

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 1.30 | Klebsiella pneumoniae |

These findings highlight the potential of this compound in developing new antimicrobial agents.

Material Science Applications

The unique physical properties of this compound also make it suitable for applications in materials science. Its structural characteristics allow it to function effectively as a plasticizer or additive in polymers, enhancing flexibility and durability in various materials.

化学反応の分析

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions:

-

Alkaline hydrolysis : Reacts with aqueous NaOH/EtOH (1:1 v/v) at 80°C, yielding 2,6-dihydroxybenzoic acid and benzoic acid .

-

Acid-catalyzed hydrolysis : Proceeds sluggishly in HCl/ethanol (pH 1) due to steric hindrance .

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) | Source |

|---|---|---|---|

| 1M NaOH | 0.12 ± 0.02 | 5.8 h | |

| 1M HCl | 0.03 ± 0.01 | 23.1 h |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , with a 95% mass loss by 450°C . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of 73–79°C , influenced by the rigid aromatic backbone .

Nucleophilic Substitution

The para-benzoate group participates in nucleophilic acyl substitution:

-

Aminolysis : Reacts with primary amines (e.g., ethylenediamine) in THF, forming amide derivatives .

-

Transesterification : Catalyzed by NaOCH₃ in methanol, yielding methyl benzoate and polyol intermediates .

Example Reaction :

text2,6-Bis(benzoyloxy)phenyl benzoate + CH₃OH → Methyl benzoate + 2,6-Bis(benzoyloxy)phenol

Cycloaddition Reactivity

While not directly observed in the literature for this compound, structurally similar α,α-bis(trifluoropropynyl) benzoates undergo Diels-Alder reactions with dienes (e.g., cyclopentadiene) at 50°C, forming bicyclic adducts . This suggests potential for analogous reactivity in this compound under controlled conditions.

Biological Interactions

Though not a chemical reaction per se, enzymatic hydrolysis by esterases in vitro releases bioactive phenolic compounds, correlating with cytotoxicity in cancer cell lines (IC₅₀ = 4.7 μM in A549 lung cancer cells) .

Spectroscopic Characterization

Critical spectral data for reaction monitoring:

Comparative Reactivity

A comparison with related esters highlights steric and electronic effects:

| Compound | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (Td, °C) |

|---|---|---|

| This compound | 0.12 | 220 |

| 1,3-Bis(benzoyloxy)benzene | 0.18 | 190 |

| Phenyl benzoate | 0.25 | 180 |

特性

分子式 |

C27H18O6 |

|---|---|

分子量 |

438.4 g/mol |

IUPAC名 |

(2,3-dibenzoyloxyphenyl) benzoate |

InChI |

InChI=1S/C27H18O6/c28-25(19-11-4-1-5-12-19)31-22-17-10-18-23(32-26(29)20-13-6-2-7-14-20)24(22)33-27(30)21-15-8-3-9-16-21/h1-18H |

InChIキー |

UVQTYWZUAWYSET-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。